N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide
Overview
Description
N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide is an organic compound that belongs to the class of acetamides It features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an indole moiety attached via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Acetamide Linkage: The reaction between 3,5-dimethoxyaniline and 2-bromoacetyl bromide in the presence of a base such as triethylamine can yield the intermediate 3,5-dimethoxyphenyl-2-bromoacetamide.
Indole Coupling: The intermediate can then be reacted with indole in the presence of a palladium catalyst under Suzuki coupling conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.
Reduction: The acetamide linkage can be reduced to form the corresponding amine.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under controlled conditions.
Major Products
Oxidation: Formation of 3,5-dihydroxyphenyl-2-(1H-indol-1-yl)acetamide.
Reduction: Formation of N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)ethylamine.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The methoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)ethanamine: Similar structure but with an ethylamine linkage instead of an acetamide.
N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)propionamide: Similar structure but with a propionamide linkage.
Uniqueness
N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy groups and the indole moiety allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-indol-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-15-9-14(10-16(11-15)23-2)19-18(21)12-20-8-7-13-5-3-4-6-17(13)20/h3-11H,12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXVKRINGKXPIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=CC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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